molecular formula C10H11Cl2N B13595444 3-(3,4-Dichlorobenzyl)azetidine

3-(3,4-Dichlorobenzyl)azetidine

Cat. No.: B13595444
M. Wt: 216.10 g/mol
InChI Key: AMDAHGKUQDMROB-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorobenzyl)azetidine ( 937629-49-7) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This substituted azetidine features a 3,4-dichlorobenzyl group, a motif present in compounds with various pharmacological activities . The azetidine ring is of significant interest in drug discovery as a saturated heterocycle that can influence the physicochemical and pharmacokinetic properties of lead molecules. With a molecular formula of C10H11Cl2N and a molecular weight of 216.11 g/mol , this high-purity compound (98%) is designed for use in exploratory synthesis, such as in the development of novel ligands or as a core scaffold . Researchers may utilize it to create molecular analogs for structure-activity relationship (SAR) studies. Proper storage at 2-8°C is recommended to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2

InChI Key

AMDAHGKUQDMROB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Intramolecular Aminolysis of Epoxy Amines Catalyzed by Lanthanide Triflates

A state-of-the-art method for azetidine ring formation is the lanthanum(III) trifluoromethanesulfonate (La(OTf)3)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This approach enables regioselective ring closure to form azetidines under mild conditions with high yields and functional group tolerance.

  • Mechanism: The La(OTf)3 activates the epoxide ring, promoting nucleophilic attack by the amine group, resulting in a 4-exo-tet cyclization to the azetidine ring.
  • Advantages: High regioselectivity, compatibility with acid-sensitive groups, and applicability to various substituted epoxy amines.
  • Conditions: Typically conducted in refluxing 1,2-dichloroethane (DCE) with catalytic amounts of La(OTf)3 for 2–3 hours.

This method was demonstrated with substrates analogous to 3-(3,4-dichlorobenzyl)azetidine precursors, showing yields around 80–90% and excellent selectivity for azetidine over pyrrolidine byproducts.

Nucleophilic Substitution of 3,4-Dichlorobenzyl Chloride with Azetidin-3-ol

Another classical approach involves the direct alkylation of azetidin-3-ol with 3,4-dichlorobenzyl chloride:

  • Reaction: 3,4-Dichlorobenzyl chloride reacts with azetidin-3-ol in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Outcome: Substitution at the nitrogen or oxygen position depending on conditions, typically favoring N-alkylation to form the target compound.
  • Industrial Scale: This method is scalable using continuous flow reactors to improve yield and process efficiency.

Ring Closure from Dibromo Amino Esters via Thermal Isomerization

Thermal isomerization of aziridines derived from dibromo amino esters provides an alternative route to azetidine derivatives:

  • Procedure: Base-promoted cyclization of dibromo amino esters yields aziridines, which upon thermal isomerization in DMSO at 70 °C convert to azetidines.
  • Functionalization: Subsequent nucleophilic substitution on the azetidine ring allows introduction of various groups.
  • Yields: Moderate to good yields (50–70%) depending on substrate and conditions.

Detailed Reaction Conditions and Yields

Method Starting Materials Catalyst/Base Solvent Temperature Time Yield (%) Notes
La(OTf)3-catalyzed intramolecular aminolysis cis-3,4-epoxy amines La(OTf)3 (10 mol%) 1,2-Dichloroethane (DCE) Reflux (~83 °C) 2.5 h 81–90 High regioselectivity to azetidine ring
Nucleophilic substitution 3,4-Dichlorobenzyl chloride + azetidin-3-ol NaOH or K2CO3 Polar aprotic solvents RT to reflux Several hours 70–85 Scalable, industrially viable
Thermal isomerization of aziridines Dibromo amino esters Base (e.g., K2CO3) DMSO 70 °C Several hours 50–70 Allows further functionalization

Mechanistic Insights and Computational Studies

Density Functional Theory (DFT) studies reveal that coordination of La(OTf)3 to the epoxy amine substrate stabilizes transition states leading to azetidine formation. The regioselectivity difference between cis- and trans-epoxy amines is attributed to the coordination geometry around lanthanum and the substrate, favoring 4-exo-tet cyclization in cis isomers.

Functional Group Transformations and Post-Synthesis Modifications

  • Hydrogenation: Palladium hydroxide on carbon (Pd(OH)2/C) under hydrogen atmosphere (40–60 psi) can be used to reduce or deprotect azetidine derivatives.
  • Deprotection: Acidic or basic hydrolysis removes protecting groups such as Boc or silyl ethers to yield functional azetidines ready for further derivatization.
  • Substituent Effects: The dichlorobenzyl group influences biological activity and can be further modified via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
La(OTf)3-catalyzed intramolecular aminolysis Regioselective azetidine ring formation from epoxy amines High yield, mild conditions, functional group tolerance Requires preparation of epoxy amine precursors
Nucleophilic substitution with 3,4-dichlorobenzyl chloride Direct alkylation of azetidin-3-ol Simple, scalable, industrially relevant Possible side reactions, requires base control
Thermal isomerization of aziridines Conversion of aziridines to azetidines Allows diverse functionalization Moderate yields, requires thermal conditions

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the azetidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of 3-(3,4-Dichlorobenzyl)azetidine include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of 3-(3,4-Dichlorobenzyl)azetidine depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted azetidine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring plays a crucial role in its reactivity and ability to interact with biological molecules . The compound may exert its effects through the cleavage of the nitrogen-carbon bond, leading to the formation of reactive intermediates that can interact with various targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chlorine vs. Fluorine: Dichloro and difluoro substituents on the benzyl group modulate electronic and steric properties. Chlorine increases lipophilicity (higher LogD), while fluorine enhances electronegativity and metabolic stability . Positional Isomerism: The 3,4-dichloro substitution (target compound) may improve receptor binding compared to mono-chloro analogs (e.g., 3-(4-Chlorobenzyl)azetidine) due to enhanced van der Waals interactions .

Linkage Variations: Direct Benzyl vs.

Azetidine Ring Modifications :

  • Azido Substitution : The azide group in 3-Azido-1-(3,4-dichlorobenzyl)azetidine enables bioorthogonal click chemistry, a tool for targeted drug delivery .
  • Hydroxyl Derivatives : Azetidin-3-ol hydrochloride () demonstrates how hydroxyl groups can enhance hydrogen-bonding capacity, impacting solubility and target engagement.

Pharmacological Relevance :

  • Dichlorobenzyl-substituted azetidines are hypothesized to act as CAR agonists, similar to imidazo[1,2-a]pyridine derivatives in . The 3,4-dichloro substitution may enhance binding affinity to hydrophobic receptor pockets .
  • Piperidine analogs (e.g., 3-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid ethyl ester HCl in ) highlight how ring size (six-membered vs. four-membered azetidine) affects conformational flexibility and potency .

Biological Activity

3-(3,4-Dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. The compound's structure features a four-membered azetidine ring with a 3,4-dichlorobenzyl substituent, which influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H10_{10}Cl2_2N
  • Molecular Weight : 216.10 g/mol
  • Structure : The azetidine ring imparts significant ring strain, contributing to the compound's reactivity and stability.

Synthesis Methods

Various synthetic routes have been explored for the preparation of 3-(3,4-Dichlorobenzyl)azetidine. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing reagents such as potassium cyanide or sodium azide under controlled conditions.
  • Functionalization of Azetidines : Modifications to introduce different substituents that enhance biological activity.

Antimicrobial Properties

Research indicates that compounds within the azetidine family exhibit notable antimicrobial activities. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 - 64 μg/mL
Escherichia coli16 - 32 μg/mL
Bacillus subtilis64 μg/mL

Neuropharmacological Activity

The structural characteristics of 3-(3,4-Dichlorobenzyl)azetidine suggest potential interactions with neurotransmitter transporters. Preliminary studies indicate binding affinities at serotonin (SERT) and dopamine (DAT) transporters, with Ki values suggesting moderate potency .

Transporter TypeKi Value (nM)
SERT139
DAT531

This indicates that modifications to the azetidine core can lead to compounds with significant neuropharmacological properties, potentially useful in treating mood disorders.

Case Studies

  • Antibacterial Activity :
    A study evaluated the antibacterial efficacy of various azetidine derivatives, including those similar to 3-(3,4-Dichlorobenzyl)azetidine. Results showed broad-spectrum activity against gram-positive and gram-negative bacteria, emphasizing the importance of the dichlorobenzyl group in enhancing bioactivity .
  • Neurotransmitter Interaction :
    In vitro studies assessed the interaction of azetidine derivatives with neurotransmitter receptors. Findings revealed that certain derivatives exhibited selective inhibition of serotonin reuptake, indicating potential as antidepressants .

Q & A

Q. What synthetic routes are most effective for preparing 3-(3,4-Dichlorobenzyl)azetidine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of azetidine with 3,4-dichlorobenzyl halides (e.g., 3,4-dichlorobenzyl chloride or bromide). Optimal conditions include using polar aprotic solvents (e.g., DMF or acetonitrile) with a base like potassium carbonate to deprotonate azetidine and facilitate nucleophilic substitution. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions . The choice of halide precursor affects reactivity: benzyl bromides generally react faster than chlorides due to better leaving-group ability .

Q. How does the steric and electronic profile of 3-(3,4-Dichlorobenzyl)azetidine compare to its fluorinated analogs?

The chlorine atoms in 3-(3,4-Dichlorobenzyl)azetidine introduce stronger electron-withdrawing effects compared to fluorine, increasing the compound’s electrophilicity and altering its interaction with biological targets. Steric hindrance from the dichlorobenzyl group may reduce reactivity at the azetidine nitrogen compared to smaller substituents (e.g., methyl or methoxy groups). Computational studies using density functional theory (DFT) can quantify these effects by analyzing charge distribution and molecular orbital energies .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electrostatic interactions of 3-(3,4-Dichlorobenzyl)azetidine in solvent environments?

The Particle Mesh Ewald (PME) method is highly efficient for calculating long-range electrostatic interactions in molecular dynamics (MD) simulations. By applying fast Fourier transforms (FFTs) to reciprocal space sums, PME reduces computational complexity from O(N²) to O(N log N), enabling studies of large systems (e.g., ligand-protein complexes). This method is critical for simulating solvation effects and binding affinities, particularly for polarizable chlorinated moieties .

Q. How can contradictory data on the biological activity of 3-(3,4-Dichlorobenzyl)azetidine derivatives be resolved?

Contradictions often arise from differences in assay conditions (e.g., pH, solvent composition) or substituent effects. For example:

  • Antimicrobial assays : Chlorine’s lipophilicity may enhance membrane penetration in Gram-positive bacteria but reduce solubility in aqueous media, leading to variable MIC values.
  • Enzyme inhibition : Steric clashes with bulky dichlorobenzyl groups might explain lower activity against certain targets (e.g., kinases) compared to smaller analogs. Systematic structure-activity relationship (SAR) studies, coupled with X-ray crystallography of ligand-target complexes, can clarify these discrepancies .

Q. What functionalization strategies overcome steric hindrance at the azetidine ring in 3-(3,4-Dichlorobenzyl)azetidine?

  • Protection-deprotection : Temporarily blocking the azetidine nitrogen with Boc (tert-butoxycarbonyl) groups enables selective functionalization at the benzyl position .
  • Microwave-assisted synthesis : Accelerates reactions under high pressure, reducing steric limitations for nucleophilic substitutions .
  • Transition-metal catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups without direct interaction with the crowded azetidine core .

Methodological Considerations

Q. Which analytical techniques are critical for characterizing 3-(3,4-Dichlorobenzyl)azetidine and its derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity in substitution reactions (e.g., upfield shifts for protons near electron-withdrawing chlorine atoms) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulae and detects impurities from incomplete halogenation .
  • X-ray diffraction : Resolves stereochemistry and crystal packing effects, which influence solubility and bioavailability .

Q. How do solvent effects modulate the reactivity of 3-(3,4-Dichlorobenzyl)azetidine in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMSO) stabilize transition states by solvating counterions, accelerating SN2 mechanisms. In contrast, protic solvents (e.g., ethanol) hydrogen-bond to nucleophiles, reducing their reactivity. Solvent choice also impacts byproduct formation: dichlorobenzyl ethers may form in alcohols via competing elimination pathways .

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